1-(Cyclopentylcarbonyl)piperazine hydrochloride is a chemical compound with significant relevance in medicinal chemistry. It is characterized by its unique molecular structure, which includes a piperazine ring substituted with a cyclopentylcarbonyl group. This compound falls under the category of piperazine derivatives, which are known for their diverse pharmacological activities.
1-(Cyclopentylcarbonyl)piperazine hydrochloride is classified as an organic compound and specifically as a piperazine derivative. Its chemical structure can be denoted by the formula , which indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The compound is often synthesized for research purposes and has been studied for its potential applications in pharmacology and medicinal chemistry.
The synthesis of 1-(cyclopentylcarbonyl)piperazine hydrochloride typically involves several steps:
This method emphasizes careful control of reaction conditions, including temperature and time, to optimize yield and purity.
The molecular structure of 1-(cyclopentylcarbonyl)piperazine hydrochloride can be represented as follows:
The structure features:
1-(Cyclopentylcarbonyl)piperazine hydrochloride can undergo various chemical reactions typical of amides and piperazines:
Relevant data also highlight that this compound has high gastrointestinal absorption potential and moderate permeability across biological membranes, indicating favorable pharmacokinetic properties.
1-(Cyclopentylcarbonyl)piperazine hydrochloride is primarily used in scientific research settings:
Piperazine ranks among the most strategically significant heterocycles in pharmaceutical design, featuring prominently in >20% of small-molecule drugs approved by the FDA between 2011–2023 [2]. This saturated diazine ring delivers three critical advantages: conformational flexibility enabling optimal target engagement, balanced hydrophilicity-lipophilicity (log P ~0.4–1.8) facilitating membrane permeability, and dual nitrogen centers serving as synthetic handles for structural diversification. When functionalized as 1-acylpiperazines—such as 1-(cyclopentylcarbonyl)piperazine HCl—this scaffold transitions from a passive pharmacokinetic modulator to an active pharmacophore component capable of directing target selectivity and metabolic stability [3].
The therapeutic application of piperazine derivatives evolved through three distinct phases:
Table 1: Milestone Piperazine-Containing FDA-Approved Drugs
Drug (Approval Year) | Therapeutic Area | Piperazine Functionalization | Key Structural Role |
---|---|---|---|
Vortioxetine (2013) | Major depressive disorder | N-Arylpiperazine | Serotonin receptor modulation |
Palbociclib (2015) | Metastatic breast cancer | N-(Pyridinyl)piperazine | CDK4/6 hinge region binding |
Avapritinib (2020) | Gastrointestinal stromal tumor | N-Aryl/N-acylpiperazine | Kinase inhibition |
Zavegepant (2023) | Migraine | N,N-Diacylpiperazine | CGRP receptor antagonism |
Acylation transforms piperazine from a solubility-enhancing motif to a critical determinant of bioactivity. 1-(Cyclopentylcarbonyl)piperazine HCl exemplifies this through three key mechanisms:
Table 2: Impact of Piperazine Acylation on Drug Properties
Unmodified Piperazine | Acylated Piperazine | Pharmacological Consequence |
---|---|---|
Prone to oxidative metabolism | Stable to CYP3A4 oxidation | Extended half-life (>8h vs. 2–4h) |
High aqueous solubility | Moderate solubility | Improved membrane permeation |
Non-directional hydrophilicity | Targeted hydrophobic contact | Enhanced target affinity (Ki ↓ 10–100x) |
The cyclopentylcarbonyl group in 1-(cyclopentylcarbonyl)piperazine HCl delivers distinct advantages over smaller or larger analogs:
Table 3: Comparative Effects of Aliphatic Ring Size on Piperazine Bioactivity
Substituent | van der Waals Volume (ų) | log P Contribution | Primary Therapeutic Applications |
---|---|---|---|
Cyclopropanecarbonyl | 45 | +0.8 | Antibacterials (rigid geometry) |
Cyclopentanecarbonyl | 76 | +1.2 | Kinase inhibitors, CNS agents |
Cyclohexanecarbonyl | 98 | +1.6 | Anticancer (tubulin binding) |
Adamantylcarbonyl | 135 | +2.5 | Anti-influenza (neuraminidase inhibition) |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: